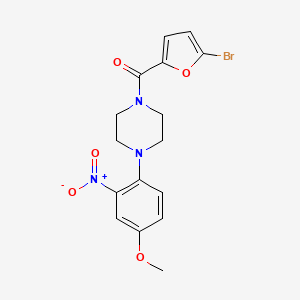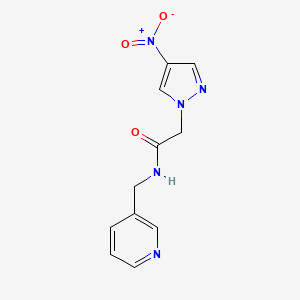![molecular formula C21H29NO3 B4226613 N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226613.png)
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Übersicht
Beschreibung
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential use as a selective antagonist for the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition by BCTC has shown promise in the development of new pain management strategies.
Wirkmechanismus
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist for the TRPV1 ion channel, blocking its activity and preventing the transmission of pain signals. It does not affect other ion channels, making it a highly specific and targeted therapy.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to effectively reduce pain in animal models, without the side effects associated with current pain management drugs. It has also been shown to reduce inflammation and hyperalgesia, making it a potential therapy for a range of pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages for lab experiments, including its high specificity and selectivity for the TRPV1 ion channel. However, its potency can vary depending on the experimental conditions, and its effects can be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, including further optimization of its synthesis and purification methods, as well as the development of new analogs with improved potency and selectivity. Additionally, studies on the long-term effects of N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide on pain management and its potential use in combination with other therapies are needed. Finally, the development of new delivery methods for N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, such as transdermal patches or sustained-release formulations, could improve its efficacy and patient compliance.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential use in pain management. It has been shown to selectively inhibit the TRPV1 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new analgesic drugs that can target pain without the side effects associated with current therapies.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-5-6-13-25-16-9-7-15(8-10-16)22-18(24)21-12-11-20(4,17(23)14-21)19(21,2)3/h7-10H,5-6,11-14H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHNJNYGINNMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(4-chlorobenzyl)-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4226538.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3-chlorobenzamide](/img/structure/B4226546.png)
![{2-ethoxy-6-iodo-4-[(propylamino)methyl]phenoxy}acetonitrile hydrochloride](/img/structure/B4226552.png)
![6-bromo-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4226559.png)
![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4226577.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226589.png)

![N-(2-furylmethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226603.png)
![N-cyclohexyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4226606.png)
![2,2-dimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4226615.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4226617.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4226632.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-4-isobutoxybenzamide](/img/structure/B4226636.png)